molecular formula C20H26ClN3O2S B1683517 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid CAS No. 916482-17-2

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid

Cat. No. B1683517
M. Wt: 408 g/mol
InChI Key: HVJBWTVMRIOTEL-UHFFFAOYSA-N
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Description

“2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid” is a medium-chain fatty acid . It has a molecular formula of C20H26ClN3O2S and a molecular weight of 408.0 g/mol . The compound is also known by several synonyms, including YS121, YS-121, and YS 121 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid . The InChI string and the Canonical SMILES for the compound are also available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.0 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 10 .

Scientific Research Applications

Synthesis and Structural Derivation

  • YS-121 [2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid] is a result of targeted structural derivatization of pirinixic acid. It is a promising candidate for treating inflammatory diseases due to its properties as a potent dual PPARα/γ-agonist and a potent dual 5-LO/mPGES-1-inhibitor. The synthesis optimization of YS-121 for large-scale production revealed unique byproducts and insights into nucleophilic aromatic substitution reactions (Gabler & Schubert-Zsilavecz, 2011).

Potency in Inhibiting Thymidylate Synthase

  • Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, including variants similar to 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid, were synthesized as potential inhibitors of thymidylate synthase. These compounds, aimed at antitumor and antibacterial applications, showed varying potency against human thymidylate synthase (Gangjee et al., 1996; 1997).

Hypolipidemic Effects

  • Structural variations of trisubstituted pyrimidines, including compounds related to 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid, led to significant hypolipidemic effects while managing hepatomegaly-inducing side effects. These compounds displayed notable effectiveness in reducing serum cholesterol and triglycerides (D'atri et al., 1984).

Dual Inhibition Properties

  • Pirinixic acid derivatives, including 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, exhibit dual inhibition properties against microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. These compounds offer a promising pharmacological profile for anti-inflammatory drugs, with significant selectivity against cyclooxygenases-1/2 (Koeberle et al., 2008).

properties

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJBWTVMRIOTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647434
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid

CAS RN

916482-17-2
Record name 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 2
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 3
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2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 4
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 5
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid
Reactant of Route 6
Reactant of Route 6
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid

Citations

For This Compound
1
Citations
T Hanke, F Dehm, S Liening, SD Popella… - Journal of medicinal …, 2013 - ACS Publications
Dual inhibition of microsomal prostaglandin E 2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) is currently pursued as potential pharmacological strategy for treatment of …
Number of citations: 70 pubs.acs.org

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